4-(4-Nitrophenyl)-1,2,3-thiadiazole
Overview
Description
4-(4-Nitrophenyl)-1,2,3-thiadiazole is a heterocyclic compound characterized by the presence of a thiadiazole ring substituted with a 4-nitrophenyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)-1,2,3-thiadiazole typically involves the reaction of 4-nitrophenylhydrazine with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The reaction is carefully monitored to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Nitrophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used.
Cyclization: Conditions often involve the use of strong acids or bases to facilitate ring closure.
Major Products:
Reduction: 4-(4-Aminophenyl)-1,2,3-thiadiazole.
Substitution: Various substituted thiadiazole derivatives depending on the substituent introduced.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
4-(4-Nitrophenyl)-1,2,3-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in drug development due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)-1,2,3-thiadiazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The thiadiazole ring can also interact with enzymes and proteins, inhibiting their function and leading to biological activity .
Comparison with Similar Compounds
- 4-(4-Nitrophenyl)-1,3,4-thiadiazole
- 4-(4-Nitrophenyl)-1,2,4-triazole
- 4-(4-Nitrophenyl)-1,3,4-oxadiazole
Comparison: 4-(4-Nitrophenyl)-1,2,3-thiadiazole is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
4-(4-Nitrophenyl)-1,2,3-thiadiazole is a heterocyclic compound known for its diverse biological activities. Its structure features a thiadiazole ring and a nitrophenyl group, which contribute to its chemical reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 205.19 g/mol. The presence of the nitro group at the para position of the phenyl ring significantly enhances its biological activity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound against various bacterial strains:
- Gram-positive Bacteria : The compound exhibits strong inhibitory effects against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating significant efficacy ( ).
- Gram-negative Bacteria : While less active than against Gram-positive strains, it still shows some effectiveness against Escherichia coli and Pseudomonas aeruginosa ( ).
Table 1: Antimicrobial Activity Data
Bacterial Strain | MIC (μg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 16 | High |
Enterococcus faecalis | 32 | Moderate |
Escherichia coli | 64 | Moderate |
Pseudomonas aeruginosa | 128 | Low |
Anti-inflammatory Activity
Research indicates that derivatives of thiadiazoles can inhibit inflammatory pathways. Specifically, this compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes and leukotriene production, which are crucial in inflammatory responses ( ).
Anticancer Properties
The compound has also shown promise in anticancer research. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation pathways ( ).
Table 2: Anticancer Activity Overview
Cancer Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa (Cervical cancer) | 25 | Apoptosis induction |
MCF-7 (Breast cancer) | 30 | Cell cycle arrest |
A549 (Lung cancer) | 40 | Inhibition of proliferation |
Case Studies
Several case studies highlight the therapeutic potential of thiadiazole derivatives:
- Study on Antimicrobial Efficacy : A study evaluated various thiadiazole derivatives for their antibacterial activity against clinical isolates. The results indicated that compounds with nitro substitutions exhibited enhanced antibacterial activity compared to their non-nitro counterparts ( ).
- Anti-inflammatory Mechanisms : In vitro studies demonstrated that certain derivatives could significantly reduce pro-inflammatory cytokine levels in human cell lines exposed to inflammatory stimuli ( ).
- Cancer Cell Line Studies : Research involving multiple cancer cell lines revealed that derivatives of this compound could effectively inhibit tumor growth in xenograft models ( ).
Properties
IUPAC Name |
4-(4-nitrophenyl)thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2S/c12-11(13)7-3-1-6(2-4-7)8-5-14-10-9-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRKUBATYOJPSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340009 | |
Record name | 4-(4-Nitrophenyl)-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82894-98-2 | |
Record name | 4-(4-Nitrophenyl)-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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